Propargyl-Polyethylene Glycol 4-Acid is classified as an alkyne derivative of polyethylene glycol. It is often utilized in biochemical and pharmaceutical research due to its functional properties that facilitate the formation of stable covalent bonds with various biomolecules. The compound is commercially available, with a notable example being the product from Creative Biolabs, which provides detailed specifications including molecular weight and purity levels .
The synthesis of Propargyl-Polyethylene Glycol 4-Acid typically involves the modification of polyethylene glycol through the introduction of a propargyl group. This can be achieved via several synthetic routes, often utilizing coupling reactions that incorporate terminal carboxylic acid functionalities.
The resulting Propargyl-Polyethylene Glycol 4-Acid exhibits a molecular weight of approximately 260.3 g/mol and a purity level exceeding 95% .
The molecular formula for Propargyl-Polyethylene Glycol 4-Acid is . Its structure consists of a linear polyethylene glycol chain with a terminal carboxylic acid group and a propargyl substituent. The presence of these functional groups enables unique reactivity patterns.
This structure allows for significant interactions in biochemical applications, particularly through click chemistry techniques where azide-bearing compounds can be conjugated effectively.
Propargyl-Polyethylene Glycol 4-Acid participates in several key chemical reactions:
The mechanism of action for Propargyl-Polyethylene Glycol 4-Acid primarily revolves around its ability to form covalent bonds with biomolecules through its functional groups:
Propargyl-Polyethylene Glycol 4-Acid exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications, particularly in drug formulation and bioconjugation techniques.
Propargyl-Polyethylene Glycol 4-Acid has numerous applications across various fields:
The evolution of PEGylation chemistry represents a cornerstone in biopharmaceutical advancement, with PB-PEG4-Acid emerging as a specialized heterobifunctional linker within this trajectory. Early PEGylation efforts focused primarily on linear polyethylene glycol (PEG) chains conjugated to proteins or peptides to enhance pharmacokinetic properties—notably increasing circulatory half-life and reducing immunogenicity. The development of insulin derivatives exemplifies this initial phase, where PEG conjugation addressed rapid clearance issues inherent to peptide therapeutics [3].
The advent of click chemistry in the early 2000s, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized site-specific bioconjugation. However, cytotoxicity concerns from residual copper catalysts limited biological applications. This impasse led to innovations in copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient conjugation under physiological conditions [2]. Within this framework, PEG-based linkers evolved from simple spacers to sophisticated, modular tools. PB-PEG4-Acid exemplifies this progression—integrating a tetraethylene glycol spacer (PEG4) with a terminal carboxylic acid for carbodiimide-mediated coupling (e.g., EDC/HATU activation) [8]. The transition toward heterobifunctional platforms like PB-PEG4-Acid enabled simultaneous conjugation of two distinct functional units (e.g., targeting ligands and payloads), fulfilling unmet needs in complex drug modalities such as antibody-drug conjugates (ADCs) and PROTACs [4] [8].
Table 1: Key Milestones in PEGylated Bioconjugation Leading to PB-PEG4-Acid
Time Period | Innovation | Impact on PB-PEG4-Acid Development |
---|---|---|
1970s–1990s | Protein PEGylation (e.g., insulin) | Established PEG as a pharmacokinetic modulator |
Early 2000s | CuAAC click chemistry | Enabled site-specific conjugation |
2010s | Copper-free click chemistry (SPAAC) | Facilitated biocompatible conjugation |
2020s | Heterobifunctional PEG linkers | Allowed modular assembly of complex therapeutics |
PB-PEG4-Acid’s molecular architecture comprises four core elements: a PEG4 spacer, a terminal carboxylic acid, a thalidomide-derived moiety (in some analogs), and a reactive handle for bioconjugation. This structure confers unique advantages in drug design:
PEG4 Spacer: The tetraethylene glycol chain provides an optimal balance of hydrophilicity, flexibility, and length (~17 Å). Unlike longer PEG chains (e.g., PEG24), PEG4 minimizes steric hindrance while maintaining water solubility and preventing aggregation. Computational studies indicate that PEG4 spacers enhance binding entropy in ligand-receptor interactions by reducing conformational strain, as demonstrated in SK2 ion channel ligands [5].
Terminal Carboxylic Acid: This group enables efficient coupling with primary amines via carbodiimide reagents (EDC or HATU), forming stable amide bonds. The reaction’s versatility allows conjugation to diverse entities—from small-molecule drugs (e.g., thalidomide analogs) to biomacromolecules (e.g., antibodies, peptides) [8]. In PROTAC design, this functionality links E3 ligase recruiters (e.g., thalidomide) to target-binding domains, enabling targeted protein degradation [8].
Modularity: PB-PEG4-Acid serves as a "molecular tether" in multicomponent therapeutics. For example:
Table 2: Functional Advantages of PB-PEG4-Acid vs. Alternative Spacers
Property | PB-PEG4-Acid | Alkyl Chains | Long-Chain PEG (PEG24) |
---|---|---|---|
Hydrophilicity | High (ether oxygens) | Low | High |
Conformational Flexibility | High | Moderate | High (entanglement risk) |
Steric Interference | Low | Low | High |
Bioconjugation Efficiency | High (via -COOH) | None (inert) | Moderate (requires activation) |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8